5-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide
Description
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-methoxyphenylmethyl group
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-15-8-2-12(3-9-15)11-20-18(23)17-10-16(21-22-17)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
RTIUEPVPGUMIHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of 4-Methoxyphenylmethyl Group: The 4-methoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the pyrazole ring, resulting in the formation of amines or reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the pyrazole ring can produce 1H-pyrazole derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors in the immune system, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound shares structural similarities with 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide, particularly in the presence of the 4-chlorophenyl and 4-methoxyphenyl groups.
BMS-986124: Another compound with a similar structural motif, featuring a 4-chlorophenyl group and a methoxyphenyl group.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
